1-({7-[(4-fluorophenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol
Description
The core structure consists of a fused triazole-pyrimidine system, with a 4-fluorophenylamino group at position 7 and a propan-2-ol substituent at position 3. The fluorine atom enhances lipophilicity and metabolic stability, while the hydroxyl group in propan-2-ol may improve solubility and hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
1-[[7-(4-fluoroanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]amino]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN7O/c1-7(22)6-15-13-17-11(10-12(18-13)20-21-19-10)16-9-4-2-8(14)3-5-9/h2-5,7,22H,6H2,1H3,(H3,15,16,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRSUYBBNWZNGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=NNN=C2C(=N1)NC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({7-[(4-fluorophenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions.
Formation of the Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a condensation reaction involving a suitable aldehyde or ketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the triazolopyrimidine intermediate.
Introduction of the Amino-Propanol Moiety:
Industrial Production Methods
Industrial production of 1-({7-[(4-fluorophenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-({7-[(4-fluorophenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Condensation: Condensation reactions can lead to the formation of larger, more complex molecules through the elimination of small molecules such as water or ammonia.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, sulfonates, and organometallic compounds.
Condensation: Common reagents include aldehydes, ketones, and carboxylic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amines or alcohols. Substitution reactions can introduce various functional groups, and condensation reactions can form larger, more complex molecules.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of similar compounds within the triazolo-pyrimidine class. For instance, derivatives of triazolo-pyrimidines have demonstrated significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The presence of the fluorophenyl group in the structure enhances lipophilicity, potentially improving membrane penetration and bioactivity.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial effects of several triazolo-pyrimidine derivatives, revealing that compounds with electron-withdrawing groups exhibited enhanced activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were noted to be lower for compounds with similar structural features to 1-({7-[(4-fluorophenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol .
| Compound | Target Bacteria | MIC (µg/ml) |
|---|---|---|
| Compound A | Mycobacterium smegmatis | 6.25 |
| Compound B | Pseudomonas aeruginosa | 12.50 |
Anticancer Applications
The anticancer potential of triazolo-pyrimidine derivatives has been explored in various studies. Compounds structurally related to 1-({7-[(4-fluorophenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol have shown promising results against different cancer cell lines.
Case Study: Anticancer Activity
In a recent investigation, a series of N-Aryl oxadiazolamines were synthesized and tested for anticancer efficacy. One specific derivative exhibited percent growth inhibition (PGI) values over 80% against several cancer cell lines including OVCAR-8 and NCI-H40. The study indicated that modifications in the aryl substituents significantly influenced the anticancer activity .
| Compound | Cell Line | PGI (%) |
|---|---|---|
| Compound C | OVCAR-8 | 85.26 |
| Compound D | NCI-H40 | 86.61 |
Antiviral Applications
The antiviral potential of compounds similar to 1-({7-[(4-fluorophenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol has been investigated with respect to their ability to inhibit viral polymerases. Such mechanisms are crucial in developing effective antiviral agents against influenza viruses.
Case Study: Influenza Virus Inhibition
Research focused on the synthesis of triazolo-pyrimidine derivatives targeting the PA-PB1 interface of influenza A virus polymerase showed promising antiviral activity. Compounds that mimic the structure of 1-{(7-[4-fluorophenyl] amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol were found to inhibit viral replication effectively .
Mechanism of Action
The mechanism of action of 1-({7-[(4-fluorophenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of kinases or phosphatases, modulate the function of ion channels or transporters, or interfere with the synthesis or degradation of key biomolecules. The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Structural Comparison
Key structural differences between the target compound and related analogs are summarized below:
Structural Insights :
- Core Heterocycle : The target compound’s [1,2,3]triazolo[4,5-d]pyrimidine core differs from the [1,2,4]triazolo[1,5-a]pyrimidine in , which alters ring electron distribution and binding affinity to biological targets.
- Substituents : The 4-fluorophenyl group in the target compound provides distinct electronic effects compared to the 4-chlorophenyl group in (fluorine’s higher electronegativity vs. chlorine’s larger atomic radius).
- Functional Groups : The hydroxyl group in propan-2-ol enhances hydrophilicity relative to thioether-linked analogs (16m, 7u), which may influence pharmacokinetics .
Pharmacological Activity
- Antiplatelet Activity: Ticagrelor analogs (e.g., 16m, 7u) in showed potent antiplatelet effects via P2Y12 receptor antagonism.
- Antibacterial Potential: ’s compounds exhibited moderate antibacterial activity against Gram-positive strains. The hydroxyl group in the target compound might enhance membrane penetration compared to thioether derivatives .
- Substituent variations (e.g., fluorine vs. chlorine) could modulate selectivity .
Physicochemical Properties
Biological Activity
The compound 1-({7-[(4-fluorophenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol has garnered attention in recent pharmacological studies due to its potential biological activities, particularly in the context of cancer therapeutics and neurodegenerative diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex heterocyclic structure that includes a triazole and pyrimidine moiety. Its molecular formula is C₁₃H₁₅F N₄ O, and it has a molecular weight of approximately 250.3 g/mol. The presence of the 4-fluorophenyl group is significant for its biological activity, as fluorine substituents often enhance the lipophilicity and metabolic stability of pharmaceutical compounds.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Polo-like Kinase 1 (Plk1) : Plk1 is a key regulator in cell cycle progression and has been identified as a target for cancer therapy. Studies have shown that compounds with similar structures can inhibit Plk1 activity, leading to reduced proliferation in cancer cell lines .
- Microtubule Stabilization : The compound's triazolo-pyrimidine scaffold suggests potential activity in stabilizing microtubules, which is crucial for maintaining cellular structure and function. Compounds classified as Class I microtubule-stabilizing agents have shown promise in promoting stable microtubule formation without causing tubulin degradation .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties, potentially beneficial in treating conditions like Alzheimer's disease by stabilizing microtubules and preventing neurodegeneration .
Structure-Activity Relationship (SAR)
The SAR studies have revealed critical insights into how modifications to the compound's structure can influence its biological activity:
- Fluorine Substitution : The presence of fluorine at specific positions on the phenyl ring enhances the compound's binding affinity to targets like Plk1, thereby increasing its efficacy as an inhibitor .
- Aliphatic Amines : The inclusion of lipophilic aliphatic amines at specific positions has been associated with improved pharmacokinetic properties, including absorption and distribution within biological systems .
Case Study 1: Inhibition of Cancer Cell Proliferation
A study investigating the effects of similar triazolo-pyrimidine compounds on various cancer cell lines demonstrated significant inhibition of cell growth at micromolar concentrations. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways, suggesting potential for therapeutic use in oncology .
Case Study 2: Neuroprotection in Animal Models
In vivo studies utilizing rodent models have shown that administration of triazolo-pyrimidine derivatives can lead to improved cognitive function following induced neurodegeneration. These findings support the hypothesis that such compounds may stabilize microtubules and protect neuronal integrity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅F N₄ O |
| Molecular Weight | 250.3 g/mol |
| Target | Polo-like Kinase 1 (Plk1) |
| Biological Activity | Anticancer, Neuroprotective |
| Typical IC50 | Varies (μM range) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
